![molecular formula C18H19IN6OS B1344430 2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071296-21-3](/img/structure/B1344430.png)

2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

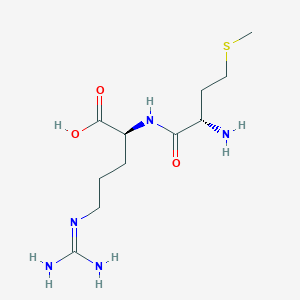

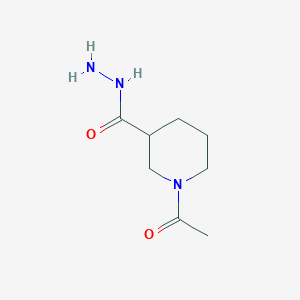

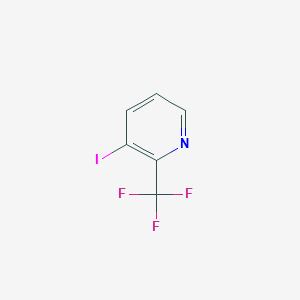

The compound “2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound used for proteomics research . It has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an iodine atom attached to a methylphenyl group, which is further connected to a triazol ring. The triazol ring is linked to a thioacetohydrazide group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 508.39 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial activities. The synthesis of new 1,2,4-triazoles and their evaluation against various microbial strains have shown that these compounds exhibit significant antimicrobial properties. These activities are attributed to the presence of the 1,2,4-triazole ring, which is a common feature in many antimicrobial agents (Bayrak et al., 2009), (Abbady, 2014).

Anticancer Potential

Further studies have revealed that certain 1,2,4-triazole derivatives bearing hydrazone moiety exhibit cytotoxic effects against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. These findings suggest the potential application of such compounds in cancer research, highlighting their ability to inhibit cancer cell migration and spheroid growth (Šermukšnytė et al., 2022).

Antioxidant Properties

The antioxidant capacity of similar 1,2,4-triazole derivatives has been explored, with certain compounds demonstrating significant antioxidant abilities. This suggests their potential utility in research focused on oxidative stress and related disorders (Šermukšnytė et al., 2022).

Inhibition of Corrosion

On a different note, compounds with the methylthiophenyl moiety, akin to the structure of interest, have shown to effectively inhibit the corrosion of zinc in an acidic medium. This illustrates the compound's potential application in materials science, particularly in corrosion research (Gece & Bilgiç, 2012).

Safety And Hazards

properties

IUPAC Name |

2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN6OS/c1-12-9-13(19)7-8-15(12)21-10-16-23-24-18(27-11-17(26)22-20)25(16)14-5-3-2-4-6-14/h2-9,21H,10-11,20H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBAMMANPHUXAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)